molecular formula C9H6N2O4 B13127187 4-Acetyl-2-hydroxy-5-nitrobenzonitrile

4-Acetyl-2-hydroxy-5-nitrobenzonitrile

Cat. No.: B13127187
M. Wt: 206.15 g/mol
InChI Key: NHPQSUUZYHFYML-UHFFFAOYSA-N
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Description

4-Acetyl-2-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzonitrile, characterized by the presence of acetyl, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile typically involves the nitration of 4-acetyl-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-Acetyl-2-hydroxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-hydroxy-5-nitrobenzonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and acetyl groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the acetyl group.

    2-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the acetyl group.

    4-Acetylbenzonitrile: Similar structure but lacks the hydroxy and nitro groups.

Uniqueness

4-Acetyl-2-hydroxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (acetyl, hydroxy, and nitro) on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-acetyl-2-hydroxy-5-nitrobenzonitrile

InChI

InChI=1S/C9H6N2O4/c1-5(12)7-3-9(13)6(4-10)2-8(7)11(14)15/h2-3,13H,1H3

InChI Key

NHPQSUUZYHFYML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

Origin of Product

United States

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